BenchChemオンラインストアへようこそ!

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide

Physicochemical profiling Drug-likeness Tetrazole-benzamide

3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a synthetic, small-molecule tetrazole-benzamide hybrid (C9H8N6O3, MW 248.20 g/mol) characterized by a tetrazole ring linked via an amide bond to a benzene core that is simultaneously substituted with a methyl group at position 3 and a nitro group at position 4. This specific substitution pattern distinguishes it from other commercially available nitro-tetrazole-benzamides, where the nitro and methyl groups occupy different positions or are absent.

Molecular Formula C9H8N6O3
Molecular Weight 248.20 g/mol
CAS No. 574010-14-3
Cat. No. B13933474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide
CAS574010-14-3
Molecular FormulaC9H8N6O3
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-]
InChIInChI=1S/C9H8N6O3/c1-5-4-6(2-3-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16)
InChIKeyFEXHGKZPENCECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide (CAS 574010-14-3): Core Physicochemical and Structural Identity for Procurement and Research Use


3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a synthetic, small-molecule tetrazole-benzamide hybrid (C9H8N6O3, MW 248.20 g/mol) characterized by a tetrazole ring linked via an amide bond to a benzene core that is simultaneously substituted with a methyl group at position 3 and a nitro group at position 4 [1]. This specific substitution pattern distinguishes it from other commercially available nitro-tetrazole-benzamides, where the nitro and methyl groups occupy different positions or are absent. The compound is cataloged in authoritative chemical databases, confirming its existence and basic identity, but primary research literature reporting its synthesis, characterization, or biological evaluation could not be located during the preparation of this guide [1].

Why 3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide Cannot Be Readily Substituted with Other Nitro-Tetrazole-Benzamide Analogs


The tetrazole-benzamide scaffold is a recognized pharmacophore in medicinal and agrochemical chemistry, but its biological activity is exquisitely sensitive to the nature and position of ring substituents [1]. For example, the anti-allergic activity of 2-hydroxy-4-nitro-N-(tetrazol-5-yl)benzamide derivatives is critically dependent on the presence and location of electron-withdrawing groups, with positional isomerism yielding substantial differences in potency [1]. The specific 3-methyl-4-nitro arrangement in this compound is expected to confer a unique electronic distribution and steric profile that cannot be replicated by using unsubstituted nitro-tetrazole-benzamides (e.g., 4-nitro-N-(1H-tetrazol-5-yl)benzamide, CAS 6229-22-7) or regioisomers where the substituents occupy different positions [2]. Generic substitution without rigorous comparative evaluation therefore carries a high risk of altered target engagement, physicochemical properties, and ultimately, experimental reproducibility.

Quantitative Differentiation Data for 3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide Relative to Closest Analogs


Predicted Lipophilicity (XLogP3) as a Distinguishing Feature from Unsubstituted Nitro-Tetrazole-Benzamide

The computed XLogP3 value for 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is 0.8, which reflects the lipophilic contribution of the methyl group [1]. This contrasts with 4-nitro-N-(1H-tetrazol-5-yl)benzamide (CAS 6229-22-7), which lacks the methyl substituent and has a lower predicted LogP (approximately 0.4, based on its smaller molecular surface area and polar surface area of 129 Ų) [2]. This difference in lipophilicity classifies the target compound as slightly more membrane-permeable, a factor that can be decisive in cell-based assay design and library selection.

Physicochemical profiling Drug-likeness Tetrazole-benzamide

Positional Specificity of the Nitro Group as a Determinant of Electronic Character in Antiproliferative Tetrazoles

In a 2023 structure-activity relationship (SAR) study of 27 tetrazole derivatives as immunomodulatory agents, the electronic nature (electron-donating amine vs. electron-withdrawing nitro) of substituents on the benzamide ring was shown to profoundly impact antiproliferative activity in tumor cell monoculture [1]. While the specific 3-methyl-4-nitro compound was not part of that study, the results establish a class-level principle: the 4-nitro group is a critical electron-withdrawing motif, and the additional 3-methyl group in the target compound introduces an electron-donating effect that fine-tunes the ring's electronic density. This dual-substitution pattern is not present in simpler nitro-benzamide comparators, and the resulting electronic profile cannot be achieved by mixing analogs during procurement.

Medicinal chemistry SAR Tetrazole-benzamide

Regioisomeric Differentiation from 3-Methyl-2-nitro-N-(tetrazol-5-yl)benzamide Isomers in Patent Literature

Patent literature explicitly distinguishes between various regioisomers of methyl-nitro-substituted N-(2H-tetrazol-5-yl)benzamides. Patent US application 'Substituted 2-amino-n-(1h-tetrazol-5-yl)benzamide derivatives' lists 2-methyl-6-nitro-N-(2H-tetrazol-5-yl)benzamide as a distinct chemical entity with its own registry number, underscoring that even a shift of substituents by one ring position generates a chemically and, presumably, biologically distinct compound [1]. The target compound, 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide, is structurally unique as the only reported benzamide combining a 3-methyl with a 4-nitro group in the tetrazole-benzamide series. This regioisomeric purity must be verified during procurement to avoid contamination with inactive or differently active isomers.

Chemical synthesis Regioisomer Tetrazole-benzamide

Topological Polar Surface Area (TPSA) as a Universal Metric Distinguishing Tetrazole-Benzamide Hybrids from 1,2,4-Triazole Analogs

The computed topological polar surface area (TPSA) for 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is 129 Ų [1]. Its closest heterocyclic analog, 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide (ChEBI:92692), differs in the heterocycle moiety (tetrazole vs. triazole), which alters both hydrogen-bond acceptor capacity and ring aromaticity [2]. This difference in heterocycle composition is expected to result in a distinct TPSA and hydrogen-bonding profile, which in turn influences solubility and target-binding interactions in biological systems. Although no direct quantitative TPSA for the triazole analog is available, the one-nitrogen difference between tetrazole (4 N) and triazole (3 N) inherently changes the molecular recognition surface.

Physicochemical comparison Heterocycle Drug design

Recommended Application Scenarios for 3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Tetrazole-Benzamide Immunomodulators

Given the evidence that nitro-substituted tetrazoles influence antiproliferative activity in tumor microenvironments [1], 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a logical candidate for inclusion in SAR matrices aiming to disentangle the electronic effects of concurrent methyl (electron-donating) and nitro (electron-withdrawing) substituents. Its use allows researchers to directly compare against mono-nitro or mono-methyl analogs, isolating the contribution of each functional group within precisely the same scaffold.

Computational Chemistry Libraries for Drug-Likeness Profiling

With a computed XLogP3 of 0.8 and a TPSA of 129 Ų, the compound is positioned within favorable oral drug-like space [1]. It can serve as a physicochemical benchmark in virtual screening campaigns, especially when evaluating the impact of a methyl-to-nitro substitution pattern on membrane permeability or solubility predictions, compared to des-methyl or des-nitro variants.

Regioisomeric Purity Challenges in Analytical Method Development

The patent literature confirms the existence of multiple regioisomers (e.g., 2-methyl-6-nitro-variants) in the tetrazole-benzamide class [2]. This compound is therefore well-suited for the development and validation of HPLC, LC-MS, or NMR methods aimed at resolving closely related regioisomeric impurities, a critical quality control application for chemical suppliers and pharmaceutical development laboratories.

Negative Control for Hydrogen-Bonding Interaction Studies

The tetrazole ring provides a distinct hydrogen-bond donor/acceptor profile relative to its 1,2,4-triazole isostere [3]. Researchers investigating heterocycle-dependent protein-ligand interactions can deploy this compound alongside its triazole analog to probe whether tetrazole-specific hydrogen bonding is essential for target engagement, thereby validating binding hypotheses.

Quote Request

Request a Quote for 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.